molecular formula C28H29N3O5 B4218266 2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-YL}-N-phenylacetamide

2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-YL}-N-phenylacetamide

Cat. No.: B4218266
M. Wt: 487.5 g/mol
InChI Key: NCIMQEHSQZOMFO-UHFFFAOYSA-N
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Description

2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-YL}-N-phenylacetamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-YL}-N-phenylacetamide involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the imidazolidinone ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Attachment of the aromatic groups: The aromatic groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

    Final acylation step: The final step involves the acylation of the intermediate compound with phenylacetyl chloride to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, such as using continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-YL}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-YL}-N-phenylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-YL}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-YL}-N-phenylacetamide include:

    3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with methoxy groups at the 3- and 4-positions.

    N-Acetyl-3,4-dimethoxyphenethylamine: A related compound with similar structural features.

    N-Acetylhomoveratrylamine: Another structurally related compound with potential biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5/c1-19-8-7-11-22(16-19)31-27(33)23(18-26(32)29-21-9-5-4-6-10-21)30(28(31)34)15-14-20-12-13-24(35-2)25(17-20)36-3/h4-13,16-17,23H,14-15,18H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIMQEHSQZOMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(N(C2=O)CCC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-YL}-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-YL}-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-YL}-N-phenylacetamide
Reactant of Route 4
2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-YL}-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-YL}-N-phenylacetamide
Reactant of Route 6
2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-YL}-N-phenylacetamide

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